molecular formula C18H18F6N2O2 B3533437 1-(2-furylmethyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone

1-(2-furylmethyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone

Cat. No. B3533437
M. Wt: 408.3 g/mol
InChI Key: JNRSXWSLYTWLKS-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring. The trifluoromethyl groups (-CF3) are known for their ability to enhance the chemical and metabolic stability of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, along with the trifluoromethyl and furylmethyl substituents. The trifluoromethyl groups could potentially influence the electronic properties of the molecule, while the furylmethyl group could contribute to its steric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl groups and the furylmethyl group. The trifluoromethyl groups are known to be quite stable and resistant to various chemical reactions, while the furylmethyl group could potentially undergo reactions at the furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could potentially increase its lipophilicity, which could influence its solubility and permeability properties .

Future Directions

The study of quinazolinone derivatives is a vibrant field due to their wide range of biological activities. Future research could involve the synthesis and testing of this compound to determine its potential biological activities and applications .

properties

IUPAC Name

1-(furan-2-ylmethyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F6N2O2/c1-10-25-16(17(19,20)21,18(22,23)24)14-12(7-15(2,3)8-13(14)27)26(10)9-11-5-4-6-28-11/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRSXWSLYTWLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C2=C(N1CC3=CC=CO3)CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furylmethyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
1-(2-furylmethyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone
Reactant of Route 3
1-(2-furylmethyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone

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